5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine
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Overview
Description
- It features a pyrimidine ring substituted with a bromine atom, a cyclopropyl group, and a methyl group. The cyclopropyl moiety adds structural rigidity to the molecule.
5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine: (CAS number: 2115016-68-5) is a heterocyclic compound with the chemical formula C8H10BrN3 and a molecular weight of 228.09 g/mol .
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving pyrimidine chemistry.
Reaction Conditions: These may vary depending on the chosen synthetic pathway, but typical conditions involve cyclization reactions and bromination steps.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific purposes .
Chemical Reactions Analysis
Reactivity: 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine can undergo various reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.
Common Reagents and Conditions: Bromine-based reagents (e.g., N-bromosuccinimide) are often used for bromination. Other reactions may involve amines, acids, and bases.
Major Products: Depending on the reaction conditions, products may include derivatives with modified substituents on the pyrimidine ring.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique cyclopropyl and bromine substituents.
Biology: It may serve as a pharmacophore in drug discovery, targeting specific biological pathways.
Medicine: Although no specific medical applications are well-established, further research could reveal therapeutic potential.
Industry: Its industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism of action is not fully elucidated. researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: While there are no direct analogs, related pyrimidine derivatives with different substituents exist. Examples include 2-aminopyrimidines and other brominated pyrimidines.
Properties
Molecular Formula |
C8H10BrN3 |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrN3/c1-4-6(9)7(5-2-3-5)12-8(10)11-4/h5H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
IPFRPCYUQHTCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2CC2)Br |
Origin of Product |
United States |
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